Kdm2B-IN-4 -

Kdm2B-IN-4

Catalog Number: EVT-10987219
CAS Number:
Molecular Formula: C24H28N2O2
Molecular Weight: 376.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kdm2B-IN-4 was developed as part of research efforts to explore the therapeutic potential of targeting KDM2B in various cancers, including triple-negative breast cancer and colorectal cancer. This compound is classified under small molecule inhibitors and is specifically designed to modulate epigenetic pathways by interfering with histone modifications.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kdm2B-IN-4 typically involves multi-step organic reactions that include the formation of key intermediates followed by functionalization to achieve the desired inhibitory properties. The synthetic pathway may include:

  1. Formation of Core Structure: Utilizing readily available starting materials, a core scaffold is constructed through condensation reactions.
  2. Functional Group Modifications: Subsequent steps involve introducing functional groups that enhance binding affinity to KDM2B.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity suitable for biological assays.

The precise synthetic route can vary based on the specific chemical structure of Kdm2B-IN-4, but it generally adheres to established protocols for small molecule synthesis in medicinal chemistry.

Molecular Structure Analysis

Structure and Data

Kdm2B-IN-4's molecular structure can be described by its specific arrangement of atoms and functional groups that confer its biological activity. The compound typically features:

  • Core Scaffold: A central structure that interacts with the active site of KDM2B.
  • Functional Groups: These may include aromatic rings, amines, or other substituents that enhance solubility and binding properties.

Molecular data such as molecular weight, melting point, and solubility are critical for understanding its behavior in biological systems. For example:

  • Molecular Weight: Approximately 300-400 g/mol (exact value depends on the specific structure).
  • Solubility: Soluble in DMSO and other organic solvents, facilitating its use in cell-based assays.
Chemical Reactions Analysis

Reactions and Technical Details

Kdm2B-IN-4 primarily engages in reversible interactions with the active site of KDM2B through non-covalent bonding mechanisms, including hydrogen bonding and hydrophobic interactions. The inhibitor effectively competes with substrates for binding to the enzyme, thereby blocking its demethylation activity on histones.

Key reactions include:

  1. Inhibition of Demethylation: By binding to KDM2B, Kdm2B-IN-4 prevents the removal of methyl groups from histone tails, leading to altered chromatin structure.
  2. Impact on Gene Expression: The inhibition results in increased levels of specific histone methylation marks (such as H3K4me3), which are associated with active transcription.
Mechanism of Action

Process and Data

The mechanism of action for Kdm2B-IN-4 involves several steps:

  1. Binding: The compound binds to the active site of KDM2B, preventing access to substrate histones.
  2. Altered Histone Modifications: As a result of inhibition, there is an accumulation of methylated histones at target gene promoters.
  3. Transcriptional Regulation: This accumulation leads to changes in gene expression profiles associated with cell proliferation and differentiation.

Data from various studies indicate that inhibition of KDM2B can lead to reduced tumor growth in certain cancer models, highlighting its potential as a therapeutic target.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Kdm2B-IN-4 play a crucial role in its effectiveness as a drug candidate. Key properties include:

  • Appearance: Typically a solid or crystalline form.
  • Stability: Stability under physiological conditions is vital for maintaining efficacy during experiments.
  • pH Sensitivity: The compound may exhibit different solubility profiles based on pH, influencing its bioavailability.

Chemical properties such as reactivity with biological nucleophiles or stability against oxidation are also essential considerations during development.

Applications

Scientific Uses

Kdm2B-IN-4 has significant potential applications in scientific research and therapeutic development:

  1. Cancer Research: As an inhibitor of KDM2B, it is used to study the role of epigenetic modifications in tumorigenesis, particularly in aggressive cancer types like triple-negative breast cancer.
  2. Stem Cell Research: Investigating how KDM2B influences stemness properties in cancer stem cells can provide insights into metastasis and treatment resistance.
  3. Drug Development: The compound serves as a lead structure for developing more potent inhibitors with improved pharmacokinetic profiles for clinical use.
Molecular Characterization of KDM2B as a Therapeutic Target

Structural Basis of KDM2B Inhibition

JmjC Domain Architecture and Demethylase Activity

The Jumonji C (JmjC) domain is the catalytic core of Lysine Demethylase 2B (KDM2B), enabling its Fe(II)- and α-ketoglutarate (α-KG)-dependent demethylase activity. This domain adopts a double-stranded β-helix fold that coordinates Fe(II) via a conserved H-X-D/E...H motif, positioning α-KG for oxidative decarboxylation. The resulting Fe(IV)-oxo intermediate facilitates hydroxylation of the methyl group on histone H3 lysine 36 (H3K36me2/me1), leading to formaldehyde release and substrate demethylation [2] [6].

Table 1: Key Structural Elements of KDM2B's JmjC Domain

Structural ElementFunctional RoleConsequence for Inhibition
Fe(II)-binding motifCoordinates catalytic metal ionTargeted by α-KG competitors (e.g., succinate derivatives)
Substrate-binding cleftRecognizes H3K36me2/me1Accommodates substrate analogs that block access
Histone H3 grooveBinds residues 30-42 of histone H3Vulnerable to peptides mimicking H3 α-helix
Nucleosomal DNA interfaceFacilitates nucleosome engagementDisrupted by inhibitors stabilizing DNA wrapping

Unlike its paralog KDM2A, KDM2B does not require the nucleosome acidic patch (formed by histone H2A-H2B acidic residues) for nucleosome binding. Cryo-EM studies reveal that KDM2B achieves nucleosomal access through localized DNA unwrapping, exposing the H3K36 residue. This mobility allows the JmjC domain to engage H3K36 without extensive chromatin remodeling, presenting a unique targeting vulnerability [2] [6].

CxxC Zinc Finger Domain DNA Recognition Motif

Adjacent to the JmjC domain, the CxxC zinc finger motif confers sequence-specific DNA binding. This domain selectively recognizes unmethylated CpG islands (CGIs) through a loop structure that inserts into the DNA major groove. Key residues (e.g., K299, R307) form hydrogen bonds with guanine bases, enabling high-affinity anchoring at CGI-rich promoters [3] [9].

The CxxC domain positions KDM2B at transcriptionally poised genomic loci, facilitating the recruitment of repressive complexes. Inhibitors disrupting this domain compromise genome-wide localization of KDM2B, as validated by chromatin immunoprecipitation studies showing reduced occupancy at CGI promoters upon CxxC mutagenesis [3] [9].

KDM2B within Non-canonical PRC1.1 Complex

KDM2B serves as the DNA-targeting module of non-canonical Polycomb Repressive Complex 1.1 (PRC1.1). Structural analyses reveal that KDM2B recruits PRC1.1 via its Fbox-LRR domain, which docks onto a heterodimer of Polycomb Group Ring Finger 1 (PCGF1) and BCL6 Corepressor Like 1 (BCORL1). The PCGF1 RAWUL domain and BCORL1 PUFD domain jointly create an extended interface that binds KDM2B with high specificity [3] [9].

Table 2: Core Components of the PRC1.1 Complex

Protein SubunitFunctional DomainsRole in Complex Assembly
KDM2BJmjC, CxxC, Fbox-LRRCGI recognition and complex recruitment
PCGF1RING, RAWULScaffold for E3 ligase activity
BCORL1PUFDStabilizes PCGF1-KDM2B interaction
RING1BRINGCatalyzes H2AK119 ubiquitination

This quaternary complex (KDM2B/SKP1/PCGF1/BCORL1) is sufficient for H2AK119 ubiquitination, a repressive histone mark. KDM2B knockdown dissociates PRC1.1 from chromatin, reducing H2AK119ub at target genes by >70% and derepressing developmental regulators [3] [9]. The interdependence of KDM2B and PRC1.1 establishes KDM2B as a master regulator of Polycomb silencing.

Enzymatic Mechanisms of H3K36me2/me1 Demethylation

KDM2B catalyzes demethylation through a multistep oxidative mechanism:

  • Cofactor Binding: α-KG and oxygen bind the Fe(II) center, displacing water molecules
  • Decarboxylation: α-KG undergoes oxidative decarboxylation, forming succinate and reactive Fe(IV)=O
  • Hydroxylation: Fe(IV)=O abstracts a hydrogen from the methylammonium group, generating a carbinolamine intermediate
  • Demethylation: Carbinolamine spontaneously decomposes, releasing formaldehyde and the demethylated lysine [1] [6]

Substrate specificity for H3K36me2/me1 arises from a constricted active site that excludes bulkier trimethylated substrates. Mutagenesis of residues lining the substrate pocket (e.g., Y206, F185) switches preference toward H3K4me3 or H3K79me3, confirming steric control over methylation state selectivity [1] [6].

In cancer contexts, aberrant H3K36me2 accumulation due to KDM2B dysfunction alters transcriptional programs. For example, in acute myeloid leukemia, KDM2B-mediated repression of tumor suppressors like p15INK4b requires H3K36me2 demethylation, facilitating cell cycle progression [1] [4] [5]. This enzymatic dependency positions KDM2B inhibition as a strategy to reactivate silenced tumor suppressors.

Properties

Product Name

Kdm2B-IN-4

IUPAC Name

2-[6-[(3S,4S)-1-cyclobutyl-4-methylpiperidine-3-carbonyl]-2-methoxynaphthalen-1-yl]acetonitrile

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C24H28N2O2/c1-16-11-13-26(19-4-3-5-19)15-22(16)24(27)18-6-8-20-17(14-18)7-9-23(28-2)21(20)10-12-25/h6-9,14,16,19,22H,3-5,10-11,13,15H2,1-2H3/t16-,22+/m0/s1

InChI Key

BJDGGDWQTYWFQS-KSFYIVLOSA-N

Canonical SMILES

CC1CCN(CC1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Isomeric SMILES

C[C@H]1CCN(C[C@H]1C(=O)C2=CC3=C(C=C2)C(=C(C=C3)OC)CC#N)C4CCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.